(E)-3-(5-BROMOTHIOPHEN-2-YL)ACRYLIC ACID
Description
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAWXLDSXIIUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284053 | |
| Record name | 3-(5-Bromo-2-thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29079-97-8 | |
| Record name | 3-(5-Bromo-2-thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29079-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromo-2-thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Protocol
Reagents :
-
Malonic acid (1.2 equiv) , piperidine (10 mol%) , acetic acid (AcOH) .
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Solvent: Toluene under reflux (110°C, 6–8 h).
Reaction Profile :
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Step 1 : Formation of a β-keto acid intermediate.
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Step 2 : Decarboxylation to yield the α,β-unsaturated carboxylic acid.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% | Max yield |
| Temperature | 110°C | 89% yield |
| Solvent Polarity | Low (toluene) | Prevents hydrolysis |
Yield : 85–89% after recrystallization in ethyl acetate/hexane .
Microwave-Assisted Condensation
Advantages :
-
Reduced reaction time (20–30 min vs. 6 h).
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Enhanced yield (92–94%) due to uniform heating.
Conditions :
-
Microwave power : 300 W.
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Solvent : DMSO (polar aprotic) to stabilize intermediates.
Horner-Wadsworth-Emmons Olefination
For stereoselective (E)-configuration control, the Horner-Wadsworth-Emmons (HWE) reaction is employed.
Phosphonate Ester Synthesis
Starting Material : 5-Bromothiophene-2-carbaldehyde.
Reagents :
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Diethyl phosphonoacetate (1.5 equiv) , NaH (2.0 equiv) .
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Solvent: THF at 0°C to room temperature.
Reaction Pathway :
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Deprotonation : NaH generates the phosphonate anion.
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Aldol Addition : Attack on the aldehyde carbonyl.
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Elimination : Formation of the (E)-acrylate.
Yield and Selectivity :
Hydrolysis of Acrylate Esters
Final conversion to the acrylic acid involves ester hydrolysis.
Basic Hydrolysis
Conditions :
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NaOH (2 M) , THF/H₂O , room temperature (24 h).
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Yield : 88–90%, with faster reaction times but lower purity (requires ion-exchange resin).
Industrial-Scale Production Considerations
Continuous Flow Bromination
Setup :
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Microreactor with Br₂/CHCl₃ feed.
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Residence Time : 5–10 min.
Advantages :
Crystallization Optimization
Solvent Screening :
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/water (7:3) | 99.5 | 85 |
| Acetonitrile | 98.2 | 78 |
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J=15.6 Hz, 1H, CH=CO), 7.45 (d, J=3.6 Hz, 1H, thiophene), 6.92 (d, J=3.6 Hz, 1H, thiophene), 6.32 (d, J=15.6 Hz, 1H, CH=CO).
Challenges and Mitigation Strategies
Regioselective Bromination
Issue : Competing bromination at the 4-position.
Solution : Use NBS with Lewis acids (ZnCl₂) to enhance 5-selectivity (98:2 5-/4-bromo ratio).
Stereochemical Control
Issue : Z-isomer contamination during condensation.
Solution : Microwave-assisted HWE with DBU base (E/Z >99:1).
Comparative Analysis of Methods
| Method | Yield (%) | E-Selectivity | Scalability |
|---|---|---|---|
| Knoevenagel | 85–89 | 95–97% | Moderate |
| HWE Olefination | 78–82 | >99% | High |
| Continuous Flow | 94 | >99% | Industrial |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Bromothiophen-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
(E)-3-(5-Bromothiophen-2-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-3-(5-Bromothiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, facilitating its participation in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs and their properties:
| Compound Name | Heterocycle | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (E)-3-(5-Bromothiophen-2-yl)acrylic acid | Thiophene | 5-Bromo | C₇H₅BrO₂S | 245.09 | Bromine enhances electrophilicity |
| (E)-3-(5-Chlorothiophen-2-yl)acrylic acid | Thiophene | 5-Chloro | C₇H₅ClO₂S | 200.63 | Smaller halogen, reduced lipophilicity |
| (E)-3-(5-Bromofuran-2-yl)acrylic acid | Furan | 5-Bromo | C₇H₅BrO₃ | 241.02 | Oxygen heteroatom; lower aromaticity |
| (2E)-3-[5-(1,3-Benzothiazol-2-yl)-2-furyl]acrylic acid | Furan | 5-Benzothiazolyl | C₁₄H₉NO₃S | 287.29 | Extended π-system; benzothiazole group |
| (E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylic acid | Benzene | 3-Cl, 4-OCH₃, 5-OCH₂CH₃ | C₁₂H₁₃ClO₄ | 256.68 | Multi-substituted phenyl ring |
Key Observations :
- Heteroatom Impact : Thiophene (S) provides higher aromatic stability compared to furan (O), affecting electronic delocalization and reactivity .
- Extended Conjugation : The benzothiazole-furan hybrid in (2E)-3-[5-(1,3-Benzothiazol-2-yl)-2-furyl]acrylic acid enables broader absorption spectra, relevant for optoelectronic applications .
Physicochemical Properties
- Solubility : The bromothiophene derivative is less polar than its furan analog due to sulfur’s lower electronegativity, reducing aqueous solubility but improving organic solvent compatibility .
- Melting Points : Thiophene-based compounds generally exhibit higher melting points than furan analogs due to stronger intermolecular interactions (e.g., S···H hydrogen bonds) .
- Crystallography : SHELX software (e.g., SHELXL) has been widely used to refine crystal structures of similar compounds, confirming planar geometries and hydrogen-bonding networks critical for stability .
Biological Activity
(E)-3-(5-Bromothiophen-2-YL)acrylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅BrO₂S. The compound features a brominated thiophene ring attached to an acrylic acid moiety, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammatory processes. Inhibition of these enzymes suggests that the compound may modulate inflammatory responses effectively.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45 | 70 |
| Aspirin | 80 | 90 |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness against specific pathogens highlights its potential use as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
3. Anticancer Properties
Emerging research indicates that derivatives of acrylic acids, including this compound, may possess anticancer properties. Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells and induce apoptosis in certain cancer types, making it a candidate for further investigation in oncology.
Table 3: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom enhances its electrophilic nature, allowing it to participate in various chemical reactions. It may interact with enzymes or receptors, leading to modulation of biochemical pathways associated with inflammation and cancer cell proliferation.
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a reduction in edema and pain response, supporting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Potential
In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(5-bromothiophen-2-yl)acrylic acid, and how can reaction conditions be optimized for high yield?
- The compound can be synthesized via Knoevenagel condensation between 5-bromothiophene-2-carbaldehyde and malonic acid derivatives under acidic or basic catalysis. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity . Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst choice (e.g., piperidine or ammonium acetate). Post-synthesis purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical to isolate the E-isomer .
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and E/Z isomerism. Key signals include the α,β-unsaturated proton (δ ~6.5–7.5 ppm, J = 15–16 Hz for trans coupling) and the thiophene ring protons (δ ~6.8–7.2 ppm) .
- HPLC-UV/PAD : Validates purity (>95%) and monitors isomer ratios (retention time ~4–5 min with hexane/ethyl acetate mobile phase) .
- FT-IR Spectroscopy : Identifies carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and conjugated C=O (~1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and intermolecular interactions of this compound in supramolecular assemblies?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, dipole moments) and non-covalent interactions (e.g., hydrogen bonding, π-stacking). Quantum Topological Analysis (QTAIM) identifies bond critical points in crystal packing . Molecular dynamics simulations (AMBER or CHARMM force fields) predict solvation effects and stability in biological matrices .
Q. What challenges arise in resolving crystal structures of this compound, and how can refinement software address them?
- Challenges : Anisotropic displacement of the bromine atom, twinning due to planar geometry, and weak diffraction from the acrylic acid moiety.
- Solutions : SHELXL (via WinGX interface) refines anisotropic displacement parameters (ADPs) using Hirshfeld rigid-bond restraints. For twinned data, the TWIN/BASF commands in SHELXL model twin domains . ORTEP visualizes thermal ellipsoids to validate ADPs .
Q. How should researchers address contradictions between experimental data (e.g., NMR, XRD) and computational predictions?
- Case Example : Discrepancies in dihedral angles (thiophene-acrylic acid plane) between DFT-optimized and XRD structures may arise from solvent effects or crystal packing forces. Validate by:
- Comparing gas-phase vs. solvated (COSMO-RS) DFT geometries.
- Analyzing Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular forces in the crystal lattice .
Methodological Guidelines
Q. What strategies enhance the stability of this compound during storage and handling?
- Store under inert atmosphere (argon) at −20°C to prevent oxidation of the acrylic acid group. Avoid prolonged exposure to light (use amber vials) due to bromine’s photolability. For aqueous solutions, adjust pH to 4–6 to minimize decarboxylation .
Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and toluene/water solvent (80°C, 12 h). Monitor by TLC and characterize via HRMS .
- Click Chemistry : Functionalize the acrylic acid moiety with azides (CuI catalyst, DMF, 50°C) for bioconjugation studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
